![molecular formula C33H46O5 B12550900 Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- CAS No. 143445-64-1](/img/structure/B12550900.png)
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound characterized by its unique structure and properties. This compound contains a total of 85 bonds, including 39 non-hydrogen bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 1 ketone group (aromatic) . Its molecular formula is C33H46O5, and it is known for its stability and reactivity in various chemical environments.
Métodos De Preparación
The synthesis of Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- involves several steps. One common synthetic route includes the reaction of 2,2’-methylenebis(4,6-di-tert-butylphenol) with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron tribromide, chromium(VI) oxide, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium(VI) oxide in acetic anhydride can yield different products compared to hydrolysis reactions .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes due to its stability and reactivityIndustrially, it is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparación Con Compuestos Similares
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- can be compared with similar compounds such as Methanone, bis[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]- . While both compounds share a similar core structure, the presence of different functional groups (e.g., acetyloxy vs. hydroxy) imparts unique properties and reactivities. This compound’s uniqueness lies in its specific ester and ketone functionalities, which make it suitable for a broader range of applications compared to its analogs .
Propiedades
Número CAS |
143445-64-1 |
|---|---|
Fórmula molecular |
C33H46O5 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
[2-(2-acetyloxy-3,5-ditert-butylbenzoyl)-4,6-ditert-butylphenyl] acetate |
InChI |
InChI=1S/C33H46O5/c1-19(34)37-28-23(15-21(30(3,4)5)17-25(28)32(9,10)11)27(36)24-16-22(31(6,7)8)18-26(33(12,13)14)29(24)38-20(2)35/h15-18H,1-14H3 |
Clave InChI |
RCMZUXANRHSQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(=O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



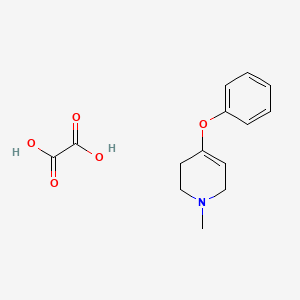
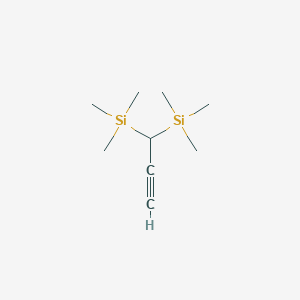
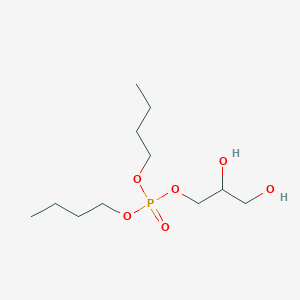

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
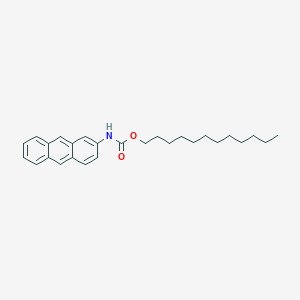
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
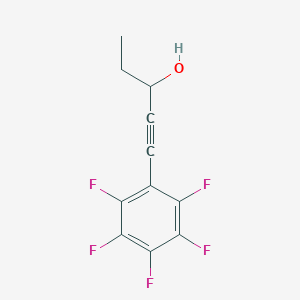
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
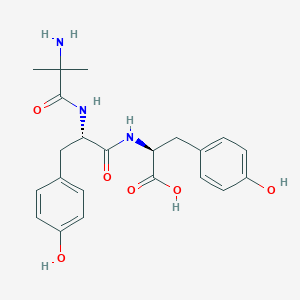
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

